molecular formula C16H13Cl4NOS B11709400 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Cat. No.: B11709400
M. Wt: 409.2 g/mol
InChI Key: SCAVMFDCXLWEMA-UHFFFAOYSA-N
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Description

2-Phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a chloroacetamide derivative characterized by a trichloroethyl backbone, a 4-chlorophenylsulfanyl substituent, and a phenylacetamide moiety. Chloroacetamides are widely studied for their pesticidal, antimicrobial, and enzyme-inhibitory properties due to their electron-withdrawing chlorine atoms and sulfur-containing functional groups, which enhance reactivity and binding affinity .

Properties

Molecular Formula

C16H13Cl4NOS

Molecular Weight

409.2 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C16H13Cl4NOS/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22)

InChI Key

SCAVMFDCXLWEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The trichloro and chlorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone Variations

  • Trichloroethyl Group : The trichloroethyl group in the target compound is shared with analogs like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) . These compounds differ in their aryl substituents (naphthyl vs. thienyl), which influence steric bulk and electronic properties. For instance, the electron-deficient thienyl group in 2f enhances electrophilic reactivity compared to the electron-rich naphthyl group in 2e .
  • Sulfanyl vs. Sulfonyl Groups : The 4-chlorophenylsulfanyl group in the target compound contrasts with sulfonyl-containing analogs like 2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide (). Sulfonyl groups increase hydrophilicity and hydrogen-bonding capacity, whereas sulfanyl groups favor hydrophobic interactions .

Aryl Substituent Variations

  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound is a common motif in pesticidal agents (e.g., alachlor , ). Derivatives with 2-fluorophenyl () or 4-fluorophenyl () substituents exhibit altered bioactivity due to differences in electronegativity and steric effects.
  • Methoxy/Ethoxy Modifications: Compounds like 2-Phenyl-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioyl]amino]ethyl}acetamide () replace the sulfanyl group with carbamothioyl-ethoxy substituents, enhancing metabolic stability but reducing electrophilicity .

Physicochemical Properties

Property Target Compound* 2e S5 Alachlor
Molecular Weight ~450 g/mol (estimated) 412.5 g/mol 488.3 g/mol 269.8 g/mol
Solubility Low (hydrophobic trichloroethyl) Insoluble in water Moderate (quinoline derivatives) Low (methoxymethyl group)
Crystallinity Likely crystalline (analogous to ) Amorphous Not reported Crystalline
LogP ~4.5 (predicted) 3.8 5.2 3.1

*Estimated based on structural analogs.

Enzyme Inhibition

  • The target compound’s 4-chlorophenylsulfanyl group may similarly engage in hydrophobic interactions with active-site residues like Arg 221 .
  • Antiproliferative Activity: Isoquinoline derivatives with chlorophenylsulfanyl groups (e.g., ) show antiproliferative effects, likely due to DNA intercalation or topoisomerase inhibition .

Antimicrobial Properties

  • MIC Values : Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) exhibit MIC values of 8–16 µg/mL against E. coli (). The target compound’s trichloroethyl group may enhance membrane permeability, improving efficacy .

Biological Activity

2-Phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial effects, and other relevant biological activities based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H14Cl3NOS\text{C}_{16}\text{H}_{14}\text{Cl}_3\text{NOS}

This structure includes a phenyl group, a trichloroethyl moiety, and a sulfanyl group attached to a chlorophenyl ring.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Cytotoxicity

Studies have demonstrated that 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µg/mL)Reference
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These results suggest that the compound has strong potential as an antitumor agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It was tested against both Gram-positive and Gram-negative bacteria using the dilution method. The results indicated that it possesses significant antibacterial activity compared to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

These findings highlight the potential of this compound in treating bacterial infections.

The biological activity of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is hypothesized to be linked to its structural components. The presence of electron-withdrawing groups such as trichloro and chloro phenyl rings enhances its reactivity and interaction with biological targets.

Molecular Dynamics Studies

Molecular dynamics simulations have been conducted to understand how the compound interacts with specific proteins involved in cancer cell proliferation. These studies show that the compound primarily engages in hydrophobic interactions with target proteins, which may contribute to its cytotoxic effects.

Case Studies

A series of case studies have been documented to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a mouse model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Antibacterial Efficacy : In clinical isolates of resistant bacterial strains, treatment with the compound led to notable improvements in infection resolution rates.

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